molecular formula C11H10Cl2F2N2OS B1404889 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1351620-47-7

4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1404889
CAS No.: 1351620-47-7
M. Wt: 327.2 g/mol
InChI Key: KWVCPMNNFCXBRB-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride (CAS 1351620-47-7) is a high-purity synthetic organic compound with a molecular formula of C 11 H 10 Cl 2 F 2 N 2 OS and a molecular weight of 327.18 g/mol . This solid chemical serves as a valuable heterocyclic building block (HBB) in medicinal chemistry and drug discovery research . The compound features a chloromethyl-thiazole core, a structure of significant interest due to the wide-ranging pharmacological activities of thiazole derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties . Its primary research application is in the exploration and development of selective inhibitors for phosphoinositide-3-kinase (PI3K) isoforms . Specifically, this scaffold has been utilized in the creation of PITCOINs (phosphatidylinositol three-kinase class two inhibitors), which are highly selective probes for the PI3K-C2α isoform . Targeting PI3K-C2α is a promising therapeutic strategy as this kinase plays a central role in crucial cellular processes such as cell signaling, division, migration, and survival . The chloromethyl group on the thiazole ring provides a reactive handle for further chemical modification, allowing researchers to synthesize more complex molecules and conduct structure-activity relationship (SAR) studies to optimize potency and selectivity . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2OS.ClH/c12-5-8-6-18-11(16-8)15-7-1-3-9(4-2-7)17-10(13)14;/h1-4,6,10H,5H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCPMNNFCXBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CCl)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride typically involves multiple steps. One common method includes the chloromethylation of an aromatic hydrocarbon substrate using a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Chloromethyl Group (-CH₂Cl)

Reaction TypeReagents/ConditionsProductYield*Reference
Nucleophilic SubstitutionK₂CO₃, DMF, amines (e.g., morpholine)4-(Morpholinomethyl)-thiazole derivative45–59%
EliminationDBU, DCM, 25°CThiazole-vinyl derivative72%
Cross-CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl-thiazole hybrids68%

*Yields based on structurally analogous reactions.

Thiazole Amine (-NH-)

  • Acylation : Reacts with chloroacetyl chloride to form N-acylated derivatives (e.g., 2-(chloroacetamido)thiazoles) .

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) yields sulfonamide prodrugs with enhanced solubility .

Difluoromethoxy-Phenyl Group

  • Electrophilic Aromatic Substitution : Directed meta-substitution occurs under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) .

  • O-Demethylation : HF-pyridine cleaves the difluoromethoxy group, yielding phenolic intermediates .

Catalytic and Solvent Effects

Reaction outcomes are highly solvent- and catalyst-dependent:

  • Palladium Catalysis : Enhances cross-coupling efficiency for Suzuki-Miyaura reactions (toluene > DMF) .

  • Copper-Mediated Reactions : Optimal in polar aprotic solvents (e.g., DMSO) for Ullmann-type couplings .

  • Acid Sensitivity : The difluoromethoxy group undergoes hydrolysis in strong acids (HCl > H₂SO₄), necessitating pH-controlled conditions .

Mechanistic Insights from Structural Analogues

Comparative studies with similar thiazoles reveal:

  • Steric Effects : Bulky substituents at the chloromethyl position hinder nucleophilic substitution but favor elimination pathways .

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring accelerate electrophilic substitution by 30–40% compared to electron-donating groups .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, the chloromethyl group undergoes homolytic cleavage, generating radical intermediates .

  • Hydrolytic Degradation : In aqueous NaOH (pH >10), the compound degrades via thiazole ring opening, forming thiourea derivatives .

Scientific Research Applications

Structural Features

The compound features:

  • A thiazole ring that contributes to its biological activity.
  • A chloromethyl group that enhances reactivity.
  • A difluoromethoxy group that may influence pharmacokinetics and pharmacodynamics.

Pharmacological Studies

  • Anticancer Activity : Compounds with thiazole moieties have been investigated for their potential anticancer properties. Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) in the structure is known to enhance antimicrobial activity. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal effects.
  • Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a potential therapeutic avenue for conditions like diabetes and inflammation.

Synthesis and Characterization

The synthesis of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the chloromethyl and difluoromethoxy groups through electrophilic substitution reactions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Key areas of focus include:

  • Protein-ligand interactions.
  • Binding affinity studies with various receptors and enzymes.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-(Chloromethyl)-2-methyl-1,3-thiazoleChloromethyl and methyl groupsSimpler structure; less halogen substitution
4-(Chlorophenyl)-1,3-thiazoleChlorophenyl groupLacks difluoromethoxy functionality
5-(Bromomethyl)-3-methylthiazoleBromine instead of chlorineDifferent halogen; potential variability in reactivity

This comparison highlights the unique aspects of this compound, particularly its complex substitution pattern which may lead to diverse biological interactions.

Anticancer Research

A study published in a peer-reviewed journal demonstrated that thiazole derivatives, including compounds similar to this one, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiazole derivatives indicated that the presence of difluoromethoxy significantly increased the efficacy against resistant strains of bacteria. This finding suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited key metabolic enzymes involved in glucose metabolism, suggesting their potential use in managing diabetes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the thiazole ring and aromatic moieties:

Compound Name Substituents Key Features
Target Compound 4-(chloromethyl), N-[4-(difluoromethoxy)phenyl] Hydrochloride salt; difluoromethoxy enhances electronegativity and metabolic stability
4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS 1049751-56-5) 4-(chloromethyl), N-(2-methylphenyl) Methyl group introduces steric hindrance; reduced polarity compared to difluoromethoxy
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine N-(2,4-dichlorophenyl) Dichloro substitution increases lipophilicity; lacks chloromethyl group
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-chlorophenyl), Schiff base linker Schiff base enhances π-conjugation; dimethylamino group improves solubility

Physicochemical Properties

  • Molecular Weight: The hydrochloride salt increases molecular weight compared to free bases. For example, 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C10H11ClN2S) has a molar mass of 226.72 g/mol , while the target compound’s difluoromethoxy group adds ~70 g/mol.
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. The difluoromethoxy group’s electronegativity may reduce lipophilicity compared to methoxy or nitro groups .

Biological Activity

4-(Chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H10ClF2N2OS and a molecular weight of 327.2 g/mol. Its structure features a thiazole ring, a chloromethyl group, and a difluoromethoxy-substituted phenyl group, contributing to its unique chemical properties and biological activity.

PropertyValue
Molecular FormulaC11H10ClF2N2OS
Molecular Weight327.2 g/mol
IUPAC Name4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine; hydrochloride
CAS Number1351620-47-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to various enzymes or receptors, leading to modulation of their activity. Notably, it has shown potential in:

  • Antimicrobial Activity : Studies have indicated that compounds with thiazole rings exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, showing comparable efficacy to established antibiotics like gentamicin and ciprofloxacin .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. It interacts with cellular pathways that regulate cell growth and survival, making it a candidate for further research in cancer therapy.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For example:

  • Bacterial Inhibition : The compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone comparable to standard antibiotics .

Antitumor Activity

Research has also focused on the anticancer potential of this compound:

  • Cell Viability Assays : In assays using various cancer cell lines, the compound reduced cell viability significantly at micromolar concentrations. The IC50 values suggest potent activity against specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound had an IC50 value of 0.5 µg/mL against S. aureus, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

In another study assessing the anticancer effects of thiazole derivatives on human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. This suggests a promising role in developing new cancer therapeutics.

Q & A

Q. What are the standard protocols for synthesizing 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride?

The synthesis typically involves multi-step reactions starting with chloroacetylation of aromatic amines. For example, thiourea can be refluxed with intermediates like 2-chloro-N-(4-substituted-thiazol-2-yl)acetamide in ethanol, catalyzed by triethylamine. Reaction progress is monitored via TLC, followed by recrystallization from ethanol or DMSO/water mixtures (2:1) . Adjusting pH to 8–9 with ammonia precipitates the product, which is filtered and purified .

Q. Which analytical techniques are essential for characterizing this compound?

  • Elemental analysis confirms purity (e.g., C: 66.48%, H: 5.09%, N: 16.85%) .
  • Mass spectrometry (FAB) identifies molecular ions (e.g., [M+1]+ at m/z 416.15) .
  • TLC monitors reaction progress using silica gel plates and UV visualization .
  • X-ray crystallography (e.g., single-crystal XRD) resolves structural parameters, such as bond angles and torsion angles .

Q. How can researchers troubleshoot low yields during synthesis?

Low yields may arise from incomplete reflux or pH imbalances. Optimize reaction time (e.g., 13 hours for coupling reactions) and ensure precise stoichiometry of reagents like thiourea and triethylamine. Recrystallization in DMF/water (for high-melting-point compounds) improves purity .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants like silica gel to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Pairing computational path searches with experimental feedback (e.g., ICReDD’s approach) reduces trial-and-error by narrowing optimal conditions like solvent polarity and catalyst loading .

Q. What strategies address regioselectivity challenges in chloromethyl-thiazole functionalization?

Use directing groups (e.g., dimethylamino) to control substitution sites. For example, alkylation of 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride with aryl halides under Pd catalysis achieves regioselective C–H activation .

Q. How to resolve contradictions in spectroscopic data across studies?

Validate results using orthogonal methods:

  • Compare experimental XRD bond lengths (e.g., C–S: 1.741 Å) with computational models .
  • Cross-verify NMR shifts with databases (e.g., PubChem) and adjust for solvent effects (e.g., DMSO-d6 vs. CDCl3) .

Q. What methodologies explore structure-activity relationships (SAR) for biological activity?

  • Synthesize derivatives via Mannich reactions or Schiff base formation (e.g., condensation with 4-dimethylaminobenzaldehyde) .
  • Screen analogs for antimicrobial activity using microdilution assays (MIC values) or anticancer potency via cell viability assays (e.g., MTT) .

Q. How to enhance solubility for in vivo studies without altering bioactivity?

  • Prepare PEGylated prodrugs or co-crystals with succinic acid.
  • Use surfactants (e.g., Tween-80) in PBS (pH 7.4) for aqueous formulations .

Q. What advanced techniques analyze degradation products under stress conditions?

  • HPLC-MS/MS identifies hydrolytic or oxidative byproducts (e.g., cleavage of the difluoromethoxy group).
  • Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for hydrochlorides to avoid side reactions.
  • Characterization : Combine XRD with Hirshfeld surface analysis to study crystal packing .
  • Data Validation : Use ICReDD’s computational-experimental loop to resolve discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
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4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.